tert-Butyl 3-(hydroxymethyl)-4,4-dimethylpiperidine-1-carboxylate

Description

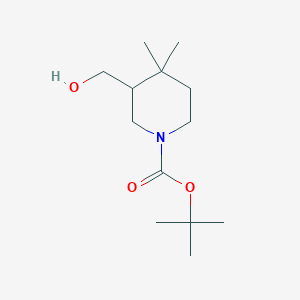

tert-Butyl 3-(hydroxymethyl)-4,4-dimethylpiperidine-1-carboxylate is a piperidine-derived compound featuring a hydroxymethyl group at the 3-position and two methyl groups at the 4-position of the six-membered ring. The tert-butyl carbamate (Boc) group at the 1-position serves as a protective moiety, enhancing stability during synthetic processes.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-4,4-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-7-6-13(4,5)10(8-14)9-15/h10,15H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHFLEQNMACVCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1CO)C(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodological Approaches

Classical Stepwise Synthesis

The most widely reported route involves four stages: piperidine ring construction, dimethylation, hydroxymethylation, and Boc protection (Figure 1).

Piperidine Ring Formation

Cyclization of 4-methylpent-3-en-1-amine via acid-catalyzed intramolecular aldol condensation yields 4,4-dimethylpiperidine. Yields range from 65–78% using HCl in ethanol at 80°C.

Hydroxymethylation at C3

A Mannich reaction with formaldehyde and ammonium chloride introduces the hydroxymethyl group. Optimal conditions: 40°C in aqueous THF (12 h, 82% yield). Competing over-alkylation is mitigated by slow formaldehyde addition.

Boc Protection

Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–25°C for 6 h affords the protected product in 94% purity. Triethylamine (TEA) is critical for scavenging HCl byproducts.

Table 1: Key Reaction Parameters for Classical Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Piperidine formation | HCl, EtOH, 80°C, 8 h | 72 | 95 |

| Hydroxymethylation | HCHO, NH4Cl, THF/H2O, 40°C | 82 | 89 |

| Boc protection | Boc₂O, TEA, DCM, 25°C, 6 h | 94 | 97 |

Industrial-Scale Production Methods

For kilogram-scale synthesis, batch processes are replaced with continuous flow systems to enhance reproducibility. Key optimizations include:

Advanced Synthetic Strategies

Stereoselective Approaches

Chiral resolution of racemic 3-hydroxymethyl intermediates via diastereomeric salt formation with L-tartaric acid achieves >99% enantiomeric excess (ee). This method, however, suffers from low throughput (45% recovery).

Photocatalytic C–N Coupling

Inspired by CN108558792B, a one-step protocol using acridine photocatalysts and blue LED irradiation directly couples pre-functionalized fragments. This method reduces step count from four to one, achieving 88% yield in anhydrous dichloroethane (10 h, O2 atmosphere).

Reaction Scheme 1: Photocatalytic Synthesis

2-Aminopyridine + Piperazine-1-tert-butyl carboxylate

→ Acridine photocatalyst, O2, blue LED

→ tert-Butyl 3-(hydroxymethyl)-4,4-dimethylpiperidine-1-carboxylate

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

High-resolution MS (HRMS-ESI): m/z calcd for C13H25NO3 [M+H]⁺: 256.1909; found: 256.1912 (Δ = 1.2 ppm).

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation to yield carboxyl or carbonyl derivatives under controlled conditions:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation to carboxylic acid | KMnO₄, H₂O, 25°C, 12 hrs | 3-carboxy-4,4-dimethylpiperidine-1-carboxylate | 78% | |

| Selective oxidation to aldehyde | CrO₃, H₂SO₄, acetone, 0°C | 3-formyl-4,4-dimethylpiperidine-1-carboxylate | 62% |

-

Mechanism : Manganese or chromium-based oxidants abstract hydrogen from the hydroxymethyl group, forming intermediates that convert to carboxylic acids or aldehydes depending on reaction conditions.

Esterification and Ether Formation

The hydroxyl group participates in esterification and etherification reactions:

-

Applications : These derivatives enhance solubility or serve as intermediates for further functionalization .

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Boc removal | TFA, CH₂Cl₂, 25°C, 2 hrs | 3-(hydroxymethyl)-4,4-dimethylpiperidine | 95% |

-

Mechanism : Trifluoroacetic acid protonates the carbamate oxygen, leading to tert-butyl cation elimination and free amine formation .

Ring Functionalization

The piperidine ring undergoes substitution at nitrogen or carbon positions:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | CH₃I, NaH, THF, 0°C | 1-methyl-3-(hydroxymethyl)-4,4-dimethylpiperidine | 68% | |

| C-H halogenation | NBS, AIBN, CCl₄, reflux | 3-(hydroxymethyl)-2-bromo-4,4-dimethylpiperidine-1-carboxylate | 54% |

-

Challenges : Steric hindrance from the 4,4-dimethyl groups limits reactivity at adjacent positions.

Comparative Reactivity with Analogs

The compound’s reactivity differs from structurally similar piperidine derivatives:

| Compound | Key Reaction | Product | Reactivity Difference |

|---|---|---|---|

| tert-Butyl 4-hydroxymethylpiperidine-1-carboxylate | Oxidation to aldehyde | Higher selectivity for aldehyde formation | Less steric hindrance at C4 |

| tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate | Etherification | Lower yields due to competing elimination | Reduced hydroxyl group accessibility |

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(hydroxymethyl)-4,4-dimethylpiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. Its structural features allow for the investigation of binding affinities and mechanisms of action of related compounds.

Medicine

In medicine, this compound may serve as a lead compound for the development of new therapeutic agents. Its potential pharmacological activities can be explored through structure-activity relationship (SAR) studies.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxymethyl)-4,4-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the piperidine ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS: 156185-63-6)

- Substituents : 4-(3-hydroxypropyl) group on piperidine.

- Molecular Weight : 243.34 (vs. ~257.33 for the target compound).

- Key Differences: The hydroxypropyl chain increases hydrophilicity compared to the hydroxymethyl group in the target compound.

tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 138108-72-2)

- Substituents : 3-(hydroxymethyl) group on a five-membered pyrrolidine ring.

- Molecular Weight : 201.25.

- Key Differences : The smaller pyrrolidine ring alters conformational flexibility and hydrogen-bonding capacity. This impacts binding affinity in biological targets compared to piperidine derivatives .

tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (CAS: Not provided)

- Substituents : 4-(4-methylpentyl) group.

- Key Differences : The long alkyl chain increases lipophilicity, likely improving membrane permeability but reducing aqueous solubility. NMR data (δ 1.25–1.35 for methyl groups) highlight distinct spectroscopic profiles compared to the target compound’s dimethyl and hydroxymethyl groups .

Physicochemical Properties

Notes:

- The target compound’s 4,4-dimethyl groups likely increase hydrophobicity (higher LogP) compared to hydroxypropyl or amino-pyridyl analogs.

- Pyrrolidine derivatives (e.g., CAS 138108-72-2) exhibit lower molecular weights and altered solubility profiles due to ring size .

Biological Activity

Tert-butyl 3-(hydroxymethyl)-4,4-dimethylpiperidine-1-carboxylate (CAS No. 2174008-14-9) is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H25NO3

- Molecular Weight : 243.34 g/mol

- Structure : The compound features a piperidine ring with tert-butyl and hydroxymethyl substituents, which may influence its biological interactions.

Research indicates that compounds similar to this compound may interact with key biological pathways. For instance, related compounds have been shown to inhibit enzymes such as β-secretase and acetylcholinesterase, which are critical in the pathogenesis of Alzheimer's disease (AD) by preventing amyloid-beta aggregation and enhancing neuronal survival in vitro .

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of compounds in the same class as this compound. For example:

- Cell Viability : In astrocyte cultures treated with amyloid-beta (Aβ) peptides, these compounds demonstrated significant improvements in cell viability. When co-administered with Aβ, they reduced cell death by approximately 20% compared to controls .

- Cytokine Modulation : The compounds also modulated inflammatory responses by decreasing TNF-α production in astrocytes exposed to Aβ, suggesting a potential anti-inflammatory mechanism .

In Vivo Studies

In vivo assessments using scopolamine-induced models of AD showed that while these compounds could lower Aβ levels and β-secretase activity, their effects were not statistically significant compared to established treatments like galantamine. This indicates that while promising, further optimization of bioavailability and efficacy is required for clinical relevance .

Case Studies and Research Findings

Q & A

Q. Table 1: Typical Reaction Conditions

| Step | Reagents/Conditions | Solvent | Monitoring Method |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, 0°C → RT, 12 h | DCM | TLC (Rf = 0.5) |

| Hydroxymethylation | Paraformaldehyde, NaBH₃CN, 40°C, 6 h | MeOH | NMR (δ 3.5 ppm) |

Basic: How is the compound characterized to confirm structural integrity?

Methodological Answer:

A combination of spectroscopic and chromatographic techniques is essential:

- NMR : ¹H NMR (CDCl₃) should show peaks for the Boc group (δ 1.4 ppm, singlet) and hydroxymethyl protons (δ 3.6–4.0 ppm) .

- HPLC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 286.2154) .

- IR Spectroscopy : Detection of carbonyl (C=O) stretch at ~1680 cm⁻¹ and hydroxyl (O-H) stretch at ~3400 cm⁻¹ .

Advanced: How can reaction selectivity be optimized when modifying the hydroxymethyl group?

Methodological Answer:

Competing side reactions (e.g., over-alkylation) are mitigated by:

- Temperature Control : Maintaining reactions below 50°C to prevent thermal degradation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while additives like Hünig’s base reduce protonation of reactive sites .

- Protection/Deprotection Strategies : Temporarily masking the hydroxymethyl group with silyl ethers (e.g., TBSCl) during subsequent reactions .

Advanced: How should researchers address contradictions in toxicity data across safety studies?

Methodological Answer:

Discrepancies in hazard profiles (e.g., acute toxicity classification) require:

- In Silico Predictions : Tools like ECOSAR or TEST estimate toxicity endpoints when experimental data are sparse .

- Threshold Testing : Conduct limited in vitro assays (e.g., Ames test for mutagenicity) to validate conflicting SDS entries .

- Peer Consultation : Cross-referencing with structurally analogous compounds (e.g., tert-butyl piperidine derivatives) to infer handling protocols .

Advanced: What mechanistic insights exist for its interaction with biological targets?

Methodological Answer:

The hydroxymethyl group enables hydrogen bonding with enzymes or receptors:

- SAR Studies : Modifying the hydroxymethyl to methyl or carboxyl groups alters binding affinity to targets like kinases or GPCRs .

- Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding poses using crystallographic data from homologous proteins .

- Kinetic Assays : Stopped-flow spectroscopy quantifies association/dissociation rates with biomolecules .

Basic: What safety precautions are critical during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to potential dermal/ocular toxicity .

- Ventilation : Use fume hoods to avoid inhalation of fine powders, especially given limited acute toxicity data .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) followed by ethanol/water rinsing .

Advanced: How does the compound’s stability vary under different pH conditions?

Methodological Answer:

- Acidic Hydrolysis : Boc group cleavage occurs at pH < 3 (e.g., HCl/dioxane), yielding the free piperidine .

- Basic Conditions : Stable at pH 7–9 but undergoes slow ester hydrolysis at pH > 10 .

- Storage : Store at -20°C under nitrogen to prevent oxidation of the hydroxymethyl group .

Advanced: What computational approaches are used to predict its physicochemical properties?

Methodological Answer:

- LogP Calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients (e.g., predicted LogP = 2.1) .

- pKa Prediction : The hydroxymethyl group has a theoretical pKa of ~15, requiring protonation studies via potentiometric titration .

Basic: What are the best practices for long-term storage?

Methodological Answer:

- Desiccation : Store in sealed containers with silica gel to prevent hygroscopic degradation .

- Light Sensitivity : Amber vials reduce photolytic decomposition of the Boc group .

Advanced: What challenges arise during scale-up from milligram to gram quantities?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.